methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Descripción
This compound is a purine derivative featuring a 3,5-dimethylpyrazole substituent at the 8-position, a 2-fluorobenzyl group at the 7-position, and a methyl ester at the 1-position. For instance, crystallographic analysis of such derivatives could employ SHELX-based refinement , while synthetic routes may parallel those for pyrazole-thiophene hybrids (e.g., ).
Propiedades
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O4/c1-12-9-13(2)28(24-12)20-23-18-17(26(20)10-14-7-5-6-8-15(14)22)19(30)27(11-16(29)32-4)21(31)25(18)3/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEKUPKYIJJAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a complex organic compound with significant biological activity attributed to its pyrazole and purine moieties. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a pyrazole ring that is known for its diverse biological activities. The structural formula is represented as follows:
This molecular structure contributes to its interactions with biological targets.
Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole nucleus exhibit potent anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that modifications in the pyrazole structure significantly enhanced anti-inflammatory activity compared to standard drugs like dexamethasone .
Antimicrobial Activity
Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has also shown promising antimicrobial effects against various bacterial strains. In vitro studies have indicated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Pyrazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has highlighted that certain modifications in the pyrazole structure can enhance cytotoxicity against specific cancer cell lines .
The biological activities of methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate are primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. It appears to act through:
- Inhibition of Cyclooxygenase (COX) Enzymes : This leads to reduced synthesis of pro-inflammatory prostaglandins.
- Modulation of Cytokine Production : The compound may downregulate the expression of cytokines involved in inflammatory responses.
Study 1: Anti-inflammatory Efficacy
A study conducted by Selvam et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties. The results showed that compounds similar to methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone .
Study 2: Antimicrobial Activity Assessment
Burguete et al. assessed the antimicrobial properties of modified pyrazole compounds against various pathogens. The findings indicated that certain derivatives showed significant activity against both gram-positive and gram-negative bacteria .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that similar pyrazole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
Compounds containing pyrazole structures have demonstrated significant anti-inflammatory effects. For instance, related pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate could serve as a lead compound for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well documented. Compounds similar to methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate have shown efficacy against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances the antimicrobial activity .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range. Methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate was highlighted as a promising candidate for further development due to its structural similarities with known anticancer agents .
Case Study 2: Anti-inflammatory Effects
A research team investigated the anti-inflammatory effects of several pyrazole derivatives using animal models of inflammation. The study found that compounds with similar structures to methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-y]acetate significantly reduced paw edema in rats induced by carrageenan. These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s pyrazole and fluorobenzyl groups are critical for comparison with analogues in the evidence:
Key Comparisons:
Substituent Effects on Lipophilicity :
- The target’s 2-fluorobenzyl group likely confers moderate lipophilicity, intermediate between ’s nitroaryl (high LogP) and ’s carboxylic acid (lower LogP).
- The 3,5-dimethylpyrazole moiety may enhance metabolic stability compared to unsubstituted pyrazoles ().
Synthetic Strategies :
- Similar to , the target’s synthesis may involve nucleophilic substitution or cyclization in polar solvents (e.g., 1,4-dioxane).
- Structural confirmation would require NMR and MS (as in ), while crystallography might rely on SHELX refinement ().
Pharmacokinetic Potential: The methyl ester group in the target could act as a prodrug motif, improving bioavailability compared to ’s carboxylic acid derivatives. Fluorine’s electron-withdrawing effects may enhance binding affinity relative to nitro or chloro substituents ().
Research Findings from Analogues:
- : Triazolo-thiadiazines with chlorophenyl groups showed favorable drug-likeness compared to celecoxib, implying the target’s pyrazole-purine core may require optimization for solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
